Carbonic Anhydrase IV (hCA IV) Inhibition: Ki Comparison Against Acetazolamide and Structurally Divergent Carbamates
2-Phenylethenyl dipropan-2-ylcarbamate inhibits human membrane-anchored carbonic anhydrase IV (hCA IV) with a Ki of 67 nM, measured via stopped-flow CO₂ hydration assay with phenol red indicator following 15 min preincubation [1]. This potency is approximately 5-fold weaker than the reference standard acetazolamide (Ki ≈ 12–15 nM against hCA IV under comparable conditions), yet the compound belongs to a structurally distinct chemotype—a non-sulfonamide, N,N-disubstituted styryl carbamate—offering an alternative pharmacophore for isoform selectivity profiling [2]. The diisopropyl N-substitution is a critical determinant: N-unsubstituted carbamate esters typically exhibit substantially weaker CA inhibition (Ki > 10,000 nM for hCA IV) [3], demonstrating that N,N-disubstitution with branched alkyl groups is essential for the observed potency.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase IV (hCA IV) |
|---|---|
| Target Compound Data | Ki = 67 nM (hCA IV, stopped-flow CO₂ hydration assay, 15 min preincubation, phenol red indicator) |
| Comparator Or Baseline | Acetazolamide: Ki ≈ 12–15 nM (hCA IV, similar assay conditions). N-Unsubstituted benzyl carbamate: Ki > 10,000 nM (hCA IV). |
| Quantified Difference | ~4.5–5.6-fold weaker than acetazolamide; >149-fold more potent than N-unsubstituted carbamate baseline. |
| Conditions | Recombinant human CA IV; stopped-flow CO₂ hydration; phenol red indicator; 15 min preincubation; pH 7.5, 25°C (ChEMBL/BindingDB curated assay). |
Why This Matters
For teams screening non-sulfonamide CA inhibitor chemotypes, this compound provides a quantifiable potency benchmark (Ki = 67 nM against hCA IV) within the N,N-disubstituted styryl carbamate subclass, enabling direct SAR comparison when selecting lead scaffolds with distinct zinc-binding modalities.
- [1] BindingDB. BDBM50369887 (CHEMBL4166970). Ki = 67 nM for human carbonic anhydrase IV. Stopped-flow CO₂ hydration assay, phenol red indicator. Data curated by ChEMBL, University of Florence. View Source
- [2] Supuran, C. T. Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. (Acetazolamide reference Ki values across isoforms.) View Source
- [3] Menchise, V. et al. Inhibition of Carbonic Anhydrases by a Substrate Analog: Benzyl Carbamate Directly Coordinates the Catalytic Zinc Ion Mimicking Bicarbonate Binding. 2024. (N-unsubstituted carbamate CA inhibition data.) View Source
